ROR|At/DHODH-IN-1
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Overview
Description
ROR|At/DHODH-IN-1 is a dual inhibitor targeting both retinoic acid receptor-related orphan receptor gamma t (RORγt) and dihydroorotate dehydrogenase (DHODH). This compound has shown significant potential in scientific research, particularly in the fields of immunology and oncology. RORγt is a transcription factor involved in the differentiation of T-helper 17 cells, while DHODH is an enzyme crucial for the de novo synthesis of pyrimidine nucleotides.
Preparation Methods
The synthesis of ROR|At/DHODH-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of the Core Structure: The core structure of the compound is synthesized through a series of reactions, including condensation and cyclization.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
ROR|At/DHODH-IN-1 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ROR|At/DHODH-IN-1 has a wide range of scientific research applications:
Chemistry: The compound is used as a tool to study the mechanisms of RORγt and DHODH inhibition.
Biology: It is employed in research on T-helper 17 cell differentiation and immune response regulation.
Medicine: The compound has potential therapeutic applications in treating autoimmune diseases and cancers by modulating immune responses and inhibiting pyrimidine synthesis.
Industry: this compound can be used in the development of new drugs targeting RORγt and DHODH.
Mechanism of Action
ROR|At/DHODH-IN-1 exerts its effects by inhibiting both RORγt and DHODH. RORγt inhibition leads to reduced differentiation of T-helper 17 cells, which are involved in inflammatory responses. DHODH inhibition disrupts the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This dual inhibition results in decreased proliferation of immune cells and cancer cells, making the compound a promising candidate for therapeutic applications.
Comparison with Similar Compounds
ROR|At/DHODH-IN-1 is unique due to its dual inhibitory action on both RORγt and DHODH. Similar compounds include:
Brequinar: A potent DHODH inhibitor used in cancer research.
DSM265: A DHODH inhibitor developed for the treatment of malaria.
SR2211: A selective RORγt inhibitor used in immunology research.
Compared to these compounds, this compound offers the advantage of targeting two distinct pathways, potentially leading to more effective therapeutic outcomes.
Properties
Molecular Formula |
C24H26ClF6N3O3S |
---|---|
Molecular Weight |
586.0 g/mol |
IUPAC Name |
1-[4-[5-chloro-3-[[(4R)-4-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]amino]-2-methylphenoxy]piperidin-1-yl]-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-one |
InChI |
InChI=1S/C24H26ClF6N3O3S/c1-12-15(32-22-33-21-16(35)3-2-4-18(21)38-22)9-13(25)10-17(12)37-14-5-7-34(8-6-14)20(36)11-19(23(26,27)28)24(29,30)31/h9-10,14,16,19,35H,2-8,11H2,1H3,(H,32,33)/t16-/m1/s1 |
InChI Key |
AFZMZLHHVUIZBS-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1OC2CCN(CC2)C(=O)CC(C(F)(F)F)C(F)(F)F)Cl)NC3=NC4=C(S3)CCC[C@H]4O |
Canonical SMILES |
CC1=C(C=C(C=C1OC2CCN(CC2)C(=O)CC(C(F)(F)F)C(F)(F)F)Cl)NC3=NC4=C(S3)CCCC4O |
Origin of Product |
United States |
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